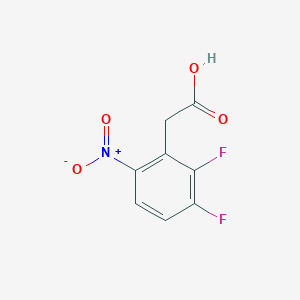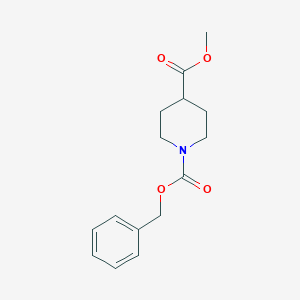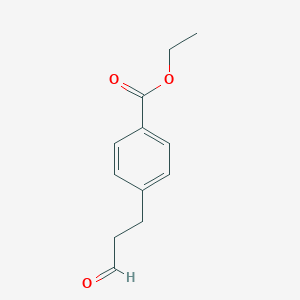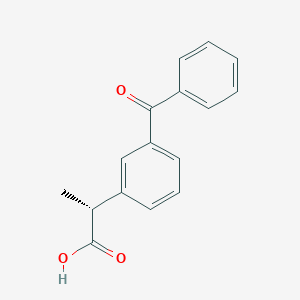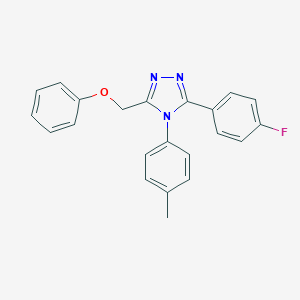![molecular formula C14H8N4 B139200 Pyrazino[2,3-f][4,7]phenanthrolin CAS No. 217-82-3](/img/structure/B139200.png)
Pyrazino[2,3-f][4,7]phenanthrolin
Übersicht
Beschreibung
Pyrazino[2,3-f][4,7]phenanthroline is a ligand used in the synthesis of various complexes. It has been utilized in the design and synthesis of organic dyes for dye-sensitized solar cells . It functions as an electron acceptor, with the electron density delocalized on the quinoxaline ring .
Synthesis Analysis
Two novel donor–acceptor organic dyes (PPL-1 and PPL-2) with pyrazino[2,3-f][1,10]phenanthroline as an electron-withdrawing anchoring group were designed and synthesized for dye-sensitized solar cells . A condensation reaction has been observed in the synthesis of pyrazino[2,3-f][1,10]phenanthroline .Molecular Structure Analysis
The structures of the complexes involving pyrazino[2,3-f][4,7]phenanthroline have been corroborated by X-ray crystallography . Theoretical calculations were performed to understand the photophysical behavior of the complexes .Chemical Reactions Analysis
The electrochemical and photoluminescent properties of two Ir(III) complexes described as [Ir(F2ppy)2(N^N)][PF6], where the F2ppy ligand is 2-(2,4-difluorophenyl)pyridine and the N^N ligands are pyrazino[2,3-f][1,10]phenanthroline (ppl) and pyrazino[2,3-f][4,7]phenanthroline (ppz), have been studied .Physical And Chemical Properties Analysis
The photoluminescence spectra of complexes involving pyrazino[2,3-f][4,7]phenanthroline show that emission is significantly red-shifted in the [Ir(F2ppy)2(ppz)][PF6] complex compared with the [Ir(F2ppy)2(ppl)][PF6] complex . The [Ir(F2ppy)2(ppl)][PF6] complex exhibits a higher quantum yield and a longer excited state lifetime than the [Ir(F2ppy)2(ppz)][PF6] complex .Wissenschaftliche Forschungsanwendungen
Elektrochemische und Photolumineszenzeigenschaften
Pyrazino[2,3-f][4,7]phenanthrolin wurde hinsichtlich seiner elektrochemischen und photolumineszenten Eigenschaften in Ir(III)-Komplexen untersucht. Diese Komplexe weisen aufgrund ihres vielversprechenden elektrochemischen Verhaltens und ihrer Lichtemissionsfähigkeiten ein Potenzial für den Einsatz in lichtemittierenden elektrochemischen Zellen (LECs) auf .
DNA-Interkalationsmittel
Verbindungen mit Pyrazino-Phenanthrolin-Liganden werden mit Übergangsmetallen als DNA-Interkalationsmittel eingesetzt. Diese Mittel können sich zwischen die Basenpaare in der DNA einfügen, was ein Mechanismus ist, der für therapeutische Anwendungen wie die Krebsbehandlung untersucht wird .
Farbstoff-sensibilisierte Solarzellen
this compound-Derivate wurden als elektronenziehende Ankergruppen in organischen Farbstoffen für farbstoff-sensibilisierte Solarzellen (DSSCs) verwendet. Diese Farbstoffe tragen dazu bei, hohe Stromwandlungseffizienzen zu erreichen, was sie für Anwendungen in der Solarenergie wertvoll macht .
Organische lichtemittierende Dioden (OLEDs)
Diese Verbindung ist auch relevant bei der Entwicklung von farbveränderbaren, thermisch aktivierten verzögerten Fluoreszenzmaterialien (TADF) für OLEDs. Die molekularen Eigenschaften von Verbindungen auf Basis von this compound tragen zu einer optimalen TADF-Leistung bei .
Optoelektronische Eigenschaften
Phenanthrolin-Derivate, einschließlich derer, die mit this compound verwandt sind, wurden synthetisiert und hinsichtlich ihrer optoelektronischen Eigenschaften untersucht. Diese Eigenschaften sind entscheidend für Anwendungen in optoelektronischen Geräten .
Wirkmechanismus
Target of Action
Pyrazino[2,3-f][4,7]phenanthroline is primarily used in the synthesis of copper (I)-phenanthroline complexes . These complexes are utilized in molecular device technology and solar-energy conversion . The compound functions as an electron acceptor, with the electron density being delocalized on the quinoxaline ring .
Mode of Action
The compound interacts with its targets by accepting electrons and delocalizing the electron density on the quinoxaline ring . This interaction results in the formation of copper (I)-phenanthroline complexes, which are integral to molecular device technology and solar-energy conversion .
Result of Action
Pyrazino[2,3-f][4,7]phenanthroline’s action results in the formation of copper (I)-phenanthroline complexes . These complexes are used in molecular device technology and solar-energy conversion , indicating that the compound’s action has significant molecular and cellular effects.
Action Environment
The environment can influence the action, efficacy, and stability of Pyrazino[2,3-f][4,7]phenanthroline. For instance, the compound has been used in the fabrication of organic light-emitting diodes (OLEDs), where its performance is influenced by specific molecular characteristics such as low singlet–triplet energy gap (ΔEST) and high photoluminescence quantum yield . The compound’s stability and efficacy in this context are also likely to be influenced by environmental factors such as temperature and light exposure.
Eigenschaften
IUPAC Name |
pyrazino[2,3-f][4,7]phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4/c1-3-9-10-4-2-6-16-12(10)14-13(11(9)15-5-1)17-7-8-18-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFJXZGVAGNQDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC=CN=C3C4=C2C=CC=N4)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the structure of pyrazino[2,3-f][4,7]phenanthroline interesting for material science applications?
A1: Pyrazino[2,3-f][4,7]phenanthroline (pap) is a heterocyclic aromatic compound with a rigid planar structure. This structural feature is particularly attractive for building metal-organic frameworks and coordination complexes. The molecule possesses four nitrogen atoms capable of acting as binding sites for metal ions, making it a versatile ligand in coordination chemistry. [², ³, ⁴] This ability to coordinate with metal ions makes pyrazino[2,3-f][4,7]phenanthroline useful in the development of materials with specific electronic and magnetic properties.
Q2: How does the position of nitrogen atoms in pyrazino[2,3-f][4,7]phenanthroline influence its photophysical properties when incorporated into iridium (III) complexes?
A2: Research comparing iridium (III) complexes containing pyrazino[2,3-f][1,10]phenanthroline (ppl) and pyrazino[2,3-f][4,7]phenanthroline (ppz) reveals that the position of nitrogen atoms significantly impacts their photophysical properties. In the ppz complex, the nitrogen atoms' arrangement stabilizes the LUMO orbital, leading to a red-shifted emission compared to the ppl complex. This difference also affects the quantum yield and excited state lifetime, with the ppz complex exhibiting faster non-radiative decay.
Q3: Can pyrazino[2,3-f][4,7]phenanthroline be used to build structures beyond simple coordination complexes?
A3: Yes, pyrazino[2,3-f][4,7]phenanthroline can be used as a building block for more complex structures. Studies show its successful incorporation into one- and two-dimensional copper(II) complexes. Researchers have synthesized chain structures where pyrazino[2,3-f][4,7]phenanthroline and nitrate ions bridge copper atoms. Additionally, cyclic tetranuclear copper entities have been formed, with pyrazino[2,3-f][4,7]phenanthroline bridging copper atoms in various coordination modes. These tetranuclear units can be further linked to create chains or sheets, demonstrating the potential of pyrazino[2,3-f][4,7]phenanthroline in building complex architectures.
Q4: How does pyrazino[2,3-f][4,7]phenanthroline behave on metal surfaces under ultra-high vacuum conditions?
A4: Studies utilizing scanning tunneling microscopy (STM) and atomic force microscopy (AFM) have investigated the behavior of pyrazino[2,3-f][4,7]phenanthroline on gold surfaces under ultra-high vacuum (UHV). Upon thermal annealing, pyrazino[2,3-f][4,7]phenanthroline undergoes selective intermolecular aryl-aryl coupling through dehydrogenative C-H activation. Interestingly, the ortho-hydrogen atoms of the pyrazine rings are preferentially activated over those in the pyridine moieties, highlighting the influence of the nitrogen atom position on reactivity. This on-surface reactivity opens up possibilities for the controlled fabrication of complex molecular architectures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



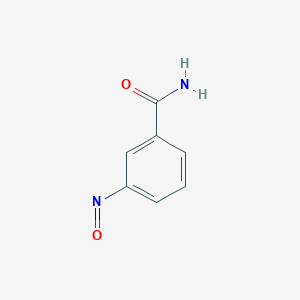
![(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B139121.png)
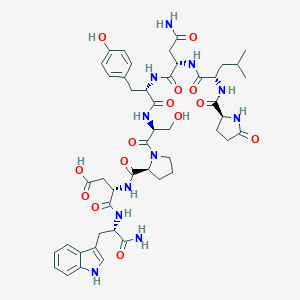
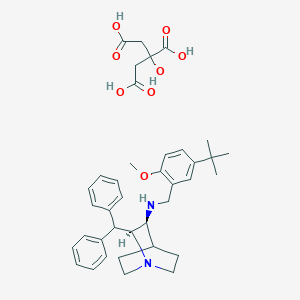
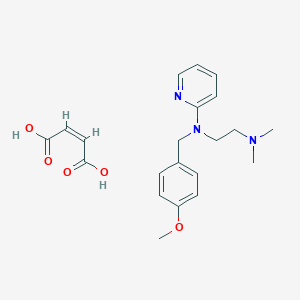
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B139132.png)

